
Hsd17B13-IN-70
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hsd17B13-IN-70 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic effects in treating these liver diseases .
Vorbereitungsmethoden
The preparation of Hsd17B13-IN-70 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified with deionized water
Analyse Chemischer Reaktionen
Hsd17B13-IN-70 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and other co-factors that interact with the active site of the enzyme . The major products formed from these reactions depend on the specific conditions and reagents used, but generally involve modifications to the lipid substrates associated with HSD17B13 .
Wissenschaftliche Forschungsanwendungen
Hsd17B13-IN-70 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic pathways involving steroids and pro-inflammatory lipid mediators . In biology, it helps researchers understand the role of HSD17B13 in lipid droplet biogenesis and metabolism . In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD and NASH . Additionally, it has industrial applications in the development of novel therapeutic agents targeting liver diseases .
Wirkmechanismus
The mechanism of action of Hsd17B13-IN-70 involves its interaction with the enzyme HSD17B13. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the formation of cytotoxic lipids . This inhibition reduces the progression of liver diseases such as NAFLD and NASH by decreasing lipid accumulation and inflammation in the liver . The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules that interact with the enzyme .
Vergleich Mit ähnlichen Verbindungen
Hsd17B13-IN-70 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as BI-3231, which also targets HSD17B13 but has different structural and functional properties . The uniqueness of this compound lies in its ability to selectively inhibit HSD17B13, making it a promising candidate for therapeutic applications in liver diseases .
Eigenschaften
Molekularformel |
C25H25N3O5S |
---|---|
Molekulargewicht |
479.5 g/mol |
IUPAC-Name |
2-[2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-3-yl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C25H25N3O5S/c1-27(2)25(31)33-12-11-28-22(16-10-9-15(32-3)13-18(16)14-7-8-14)26-23-20(24(28)30)17-5-4-6-19(29)21(17)34-23/h4-6,9-10,13-14,29H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
NJUFMBSBOIMJDC-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)OCCN1C(=NC2=C(C1=O)C3=C(S2)C(=CC=C3)O)C4=C(C=C(C=C4)OC)C5CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.